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Compound of Interest

Compound Name: Phenanthrene-3,9-diol

Cat. No.: B15368849 Get Quote

Introduction
Phenanthrene-3,9-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. As a member of

the phenanthrene class, it holds potential interest for researchers in medicinal chemistry and

materials science. Certain PAHs and their metabolites are known to interact with biological

systems, notably through pathways like the Aryl Hydrocarbon Receptor (AHR) signaling

cascade, making them relevant to drug development and toxicology studies[1][2]. Accurate

structural confirmation and purity assessment are paramount for any scientific investigation

involving this compound.

This technical guide provides a comprehensive overview of the analytical methodologies for the

characterization of Phenanthrene-3,9-diol using Nuclear Magnetic Resonance (NMR)

spectroscopy and High-Resolution Mass Spectrometry (HRMS). It includes representative data,

detailed experimental protocols, and workflow visualizations to support researchers in their

analytical endeavors.

Analytical Characterization Workflow
The structural elucidation of a novel or synthesized compound like Phenanthrene-3,9-diol
follows a systematic analytical workflow. This process begins with sample preparation and

proceeds through multiple spectroscopic and spectrometric analyses to unambiguously confirm

the molecule's identity and purity.
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Caption: Analytical workflow for the structural characterization of Phenanthrene-3,9-diol.

Representative Analytical Data
The following tables summarize the predicted quantitative data for Phenanthrene-3,9-diol
(Formula: C₁₄H₁₀O₂, Molecular Weight: 210.23 g/mol ). This data is based on the known

spectra of the parent phenanthrene molecule and the expected electronic effects of hydroxyl

substituents on an aromatic system.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1, H-8 7.80 - 7.95 d ~8.5

H-2, H-7 7.10 - 7.25 d ~2.5

H-4, H-10 8.50 - 8.65 s -

H-5, H-6 7.55 - 7.70 m -

| OH-3, OH-9 | 9.50 - 10.50 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Position Predicted Chemical Shift (δ, ppm)

C-1, C-8 123.5

C-2, C-7 108.0

C-3, C-9 155.0

C-4, C-10 125.0

C-4a, C-10a 129.0

C-4b, C-8a 131.0

| C-5, C-6 | 127.0 |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion
Calculated m/z
(C₁₄H₁₁O₂⁺)

Observed m/z Description

[M+H]⁺ 211.0754 211.0759
Protonated
molecular ion

[M+Na]⁺ 233.0573 233.0578 Sodium adduct
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| [M-CO+H]⁺ | 183.0805 | 183.0810 | Loss of carbon monoxide |

Experimental Protocols
The following protocols provide detailed methodologies for acquiring high-quality NMR and

mass spectrometry data.

Sample Preparation
Accurately weigh approximately 5 mg of purified Phenanthrene-3,9-diol.

Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the

solvent is of high purity to avoid extraneous signals.

Vortex the mixture for 30 seconds or until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube for analysis.

For HRMS analysis, prepare a stock solution of 1 mg/mL in methanol. Further dilute this

stock to a final concentration of 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic

acid.

NMR Spectroscopy
Instrument: 500 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K[3]

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (zg30)

Spectral Width: 16 ppm

Acquisition Time: 3.0 s

Relaxation Delay: 2.0 s
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Number of Scans: 16

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Spectral Width: 240 ppm

Acquisition Time: 1.5 s

Relaxation Delay: 5.0 s

Number of Scans: 1024

Processing: Apply a Fourier transform with an exponential window function (line broadening

of 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the ¹H

spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆

signal (39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)
Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer

Ionization Source: Electrospray Ionization (ESI)[4]

Mode: Positive Ion Mode

Sample Introduction: Infuse the prepared sample at a flow rate of 5 µL/min.

ESI Parameters:

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120°C

Desolvation Temperature: 350°C
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Desolvation Gas Flow (N₂): 600 L/hr

Mass Analysis:

Analyzer: TOF

Mass Range: 50 - 500 m/z

Calibration: Use an internal calibrant (lock mass) to ensure high mass accuracy

throughout the run.[5] A solution of a known compound is typically used for this purpose.[5]

Biological Relevance: Aryl Hydrocarbon Receptor
(AHR) Pathway
Phenanthrene and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AHR),

a transcription factor that regulates the expression of genes involved in xenobiotic metabolism,

such as cytochrome P450 enzymes.[1][2] The activation of this pathway is a critical

consideration in drug development and toxicology. The binding of a ligand like Phenanthrene-
3,9-diol initiates a cascade of events leading to changes in gene transcription.[6]
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Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by a ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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